2-(Pyridin-2-ylmethoxy)acetic acid
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Overview
Description
“2-(Pyridin-2-ylmethoxy)acetic acid” is a chemical compound with the molecular weight of 281.19 . It is also known as "2,2,2-trifluoroacetic acid–2-(pyridin-2-ylmethoxy)acetic acid (1/1)" . It is stored at room temperature and appears as a powder .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . The synthesis process involved the preparation of libraries of novel heterocyclic compounds .Molecular Structure Analysis
The InChI code for “2-(Pyridin-2-ylmethoxy)acetic acid” is "1S/C8H9NO3.C2HF3O2/c10-8(11)6-12-5-7-3-1-2-4-9-7;3-2(4,5)1(6)7/h1-4H,5-6H2,(H,10,11);(H,6,7)" .Physical And Chemical Properties Analysis
The physical form of “2-(Pyridin-2-ylmethoxy)acetic acid” is a powder . It is stored at room temperature .Scientific Research Applications
Anti-Fibrotic Activity
Background: The pyrimidine moiety, found in 2-(pyridin-2-yl) pyrimidine derivatives, has been employed as a privileged structure in medicinal chemistry due to its diverse pharmacological activities . In particular, these compounds have shown promise as anti-fibrotic agents.
Research Findings: A study evaluated a series of novel 2-(pyridin-2-yl) pyrimidine derivatives against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds demonstrated better anti-fibrotic activities than existing drugs Pirfenidone and Bipy55′DC. Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Synthesis of N-(Pyridin-2-yl)amides
Background: N-(Pyridin-2-yl)amides are valuable intermediates in organic synthesis. They find applications in drug discovery, agrochemicals, and materials science.
Research Findings: Researchers synthesized N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under mild, metal-free conditions. The reaction involved C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This method provides a straightforward route to access these important amides .
Radical Chemistry and Cascade Synthesis
Background: The pyridine-boryl radical chemistry has seen significant advancements, enabling novel synthetic applications.
Research Findings: Density functional theory calculations were used to analyze the pyridine/B2pin2-mediated cascade synthesis of indolizines. This radical–radical cross-coupling reaction provides insights into the mechanistic aspects of this transformation, which has implications for designing new synthetic routes .
Future Directions
While the future directions for “2-(Pyridin-2-ylmethoxy)acetic acid” are not explicitly mentioned in the search results, there is a general interest in the design of new pyrrolidine compounds with different biological profiles .
Relevant Papers The relevant papers retrieved discuss the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their potential biological activities . They also discuss the use of the pyrrolidine ring in the design of privileged structures in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s worth noting that the presence of a pyridine ring in a molecule can significantly influence its biological activity . Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Biochemical Pathways
It’s important to note that compounds with a pyrimidine moiety, like some pyridine derivatives, have been associated with various biological activities, affecting antimicrobial , antiviral , antitumor , and antifibrotic pathways .
Pharmacokinetics
The presence of a pyridine ring in a molecule can influence its pharmacokinetic properties .
Result of Action
Similar compounds have shown anti-fibrotic activities . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRTWUIFHFTUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylmethoxy)acetic acid |
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